molecular formula C14H9ClN2OS2 B2434812 5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2434812
M. Wt: 320.8 g/mol
InChI Key: HDTDWAQBCHRSAL-UHFFFAOYSA-N
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Description

“5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

5-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide derivatives exhibit significant potential in anticancer research. For instance, certain thiophene-2-carboxamide derivatives demonstrate good inhibitory activity against various cancer cell lines. These compounds, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety, show promising results in vitro cytotoxicity tests (Atta & Abdel‐Latif, 2021). Another study highlights the synthesis of thiazole-5-carboxamide derivatives, with some showing high anticancer activity against specific cell lines (Cai et al., 2016).

Antimicrobial and Antitubercular Properties

These compounds are also explored for their antimicrobial and antitubercular properties. A study involving the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides revealed potent inhibitors of Mycobacterium tuberculosis, showcasing promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020). Additionally, certain derivatives have been evaluated for their antimicrobial effectiveness, contributing to the development of new antimicrobial agents (Desai et al., 2011).

Molecular Docking Studies

Molecular docking studies of these compounds have been conducted to understand their potential as antidepressants. The binding affinity of these molecules towards monoamine oxidase isoforms suggests their effectiveness in treating depression (Mathew et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of these compounds provide insights into their chemical properties and potential applications. Studies have focused on developing efficient synthesis methods and analyzing the crystal structure of these compounds, aiding in understanding their chemical behavior and potential as therapeutic agents (Prabhuswamy et al., 2016).

Future Directions

Thiazoles exhibit a broad spectrum of biological activities and have been the focus of much research in recent decades . Future research may continue to explore the potential of thiazole derivatives in various fields, including medicinal chemistry .

Properties

IUPAC Name

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS2/c15-12-7-6-11(20-12)13(18)17-14-16-10(8-19-14)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTDWAQBCHRSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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